molecular formula C21H29ClN2O5 B13095436 Ramiprilate hydrochloride

Ramiprilate hydrochloride

Cat. No.: B13095436
M. Wt: 424.9 g/mol
InChI Key: RDOAXUOAUIEDLE-IHKHYVGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ramiprilate hydrochloride is the hydrochloride salt form of ramiprilate, which is the active metabolite of ramipril. Ramipril is a prodrug that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used in the management of hypertension and congestive heart failure. This compound exerts its effects by inhibiting the angiotensin-converting enzyme, thereby reducing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ramiprilate hydrochloride is synthesized from ramipril through hydrolytic cleavage of the ester group in ramipril. The synthesis involves the following steps:

    Hydrolysis: Ramipril is hydrolyzed to ramiprilate using an aqueous solution of hydrochloric acid under controlled temperature and pH conditions.

    Purification: The resulting ramiprilate is purified through crystallization or chromatography techniques to obtain a high-purity product.

    Formation of Hydrochloride Salt: Ramiprilate is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis of ramipril followed by purification and salt formation. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ramiprilate hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group in ramipril is hydrolyzed to form ramiprilate.

    Salt Formation: Ramiprilate reacts with hydrochloric acid to form this compound.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid, controlled temperature, and pH.

    Salt Formation: Hydrochloric acid.

Major Products

    Hydrolysis: Ramiprilate.

    Salt Formation: this compound.

Scientific Research Applications

Ramiprilate hydrochloride has several scientific research applications, including:

    Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors.

    Toxicology: Research on the toxicological effects of this compound helps in understanding its safety profile.

    Clinical Trials: It is used in clinical trials to evaluate its efficacy and safety in treating hypertension and heart failure.

    Biochemical Research: Studies on the molecular mechanisms of angiotensin-converting enzyme inhibition.

Mechanism of Action

Ramiprilate hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benazepril
  • Fosinopril
  • Quinapril

Uniqueness

Ramiprilate hydrochloride is unique due to its high potency and long duration of action compared to other angiotensin-converting enzyme inhibitors. It has a favorable pharmacokinetic profile, making it effective in managing hypertension and heart failure with fewer side effects .

Properties

Molecular Formula

C21H29ClN2O5

Molecular Weight

424.9 g/mol

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13-,15-,16-,17-,18-;/m0./s1

InChI Key

RDOAXUOAUIEDLE-IHKHYVGZSA-N

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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